Cas no 2247107-11-3 (1-Chloro-4-fluoro-7-nitroisoquinoline)
1-Chloro-4-fluoro-7-nitroisoquinoline Chemical and Physical Properties
Names and Identifiers
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- 1-Chloro-4-fluoro-7-nitroisoquinoline
- 2247107-11-3
- EN300-6491360
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- Inchi: 1S/C9H4ClFN2O2/c10-9-7-3-5(13(14)15)1-2-6(7)8(11)4-12-9/h1-4H
- InChI Key: IXFUKSFMLDQSOV-UHFFFAOYSA-N
- SMILES: ClC1C2C=C(C=CC=2C(=CN=1)F)[N+](=O)[O-]
Computed Properties
- Exact Mass: 225.9945332g/mol
- Monoisotopic Mass: 225.9945332g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 58.7Ų
1-Chloro-4-fluoro-7-nitroisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6491360-0.05g |
1-chloro-4-fluoro-7-nitroisoquinoline |
2247107-11-3 | 95.0% | 0.05g |
$226.0 | 2025-03-15 | |
| Enamine | EN300-6491360-0.1g |
1-chloro-4-fluoro-7-nitroisoquinoline |
2247107-11-3 | 95.0% | 0.1g |
$337.0 | 2025-03-15 | |
| Enamine | EN300-6491360-0.25g |
1-chloro-4-fluoro-7-nitroisoquinoline |
2247107-11-3 | 95.0% | 0.25g |
$481.0 | 2025-03-15 | |
| Enamine | EN300-6491360-0.5g |
1-chloro-4-fluoro-7-nitroisoquinoline |
2247107-11-3 | 95.0% | 0.5g |
$758.0 | 2025-03-15 | |
| Enamine | EN300-6491360-1.0g |
1-chloro-4-fluoro-7-nitroisoquinoline |
2247107-11-3 | 95.0% | 1.0g |
$971.0 | 2025-03-15 | |
| Enamine | EN300-6491360-2.5g |
1-chloro-4-fluoro-7-nitroisoquinoline |
2247107-11-3 | 95.0% | 2.5g |
$1903.0 | 2025-03-15 | |
| Enamine | EN300-6491360-5.0g |
1-chloro-4-fluoro-7-nitroisoquinoline |
2247107-11-3 | 95.0% | 5.0g |
$2816.0 | 2025-03-15 | |
| Enamine | EN300-6491360-10.0g |
1-chloro-4-fluoro-7-nitroisoquinoline |
2247107-11-3 | 95.0% | 10.0g |
$4176.0 | 2025-03-15 | |
| Aaron | AR028T1I-50mg |
1-chloro-4-fluoro-7-nitroisoquinoline |
2247107-11-3 | 95% | 50mg |
$336.00 | 2025-02-16 | |
| Aaron | AR028T1I-100mg |
1-chloro-4-fluoro-7-nitroisoquinoline |
2247107-11-3 | 95% | 100mg |
$489.00 | 2025-02-16 |
1-Chloro-4-fluoro-7-nitroisoquinoline Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 1-Chloro-4-fluoro-7-nitroisoquinoline
Comprehensive Overview of 1-Chloro-4-fluoro-7-nitroisoquinoline (CAS No. 2247107-11-3): Properties, Applications, and Research Insights
1-Chloro-4-fluoro-7-nitroisoquinoline (CAS No. 2247107-11-3) is a high-value heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This nitro-substituted isoquinoline derivative exhibits unique electronic properties due to its halogenated structure, making it a versatile intermediate for synthesizing bioactive molecules. The presence of chloro, fluoro, and nitro functional groups enhances its reactivity, enabling applications in medicinal chemistry and catalysis.
Recent studies highlight the role of 1-Chloro-4-fluoro-7-nitroisoquinoline in developing kinase inhibitors, a hot topic in oncology research. With the rise of targeted cancer therapies, researchers are exploring its potential as a scaffold for ATP-competitive inhibitors. Computational modeling suggests its electron-withdrawing groups improve binding affinity to protein targets, aligning with trends in AI-driven drug discovery—a frequently searched term in scientific databases.
From a synthetic perspective, this compound’s crystallinity and solubility profiles make it suitable for high-throughput screening (HTS). Its stability under acidic conditions has also sparked interest in proteolysis-targeting chimera (PROTAC) designs, another trending area in degradation therapeutics. Industry reports indicate growing demand for such multifunctional building blocks in small-molecule libraries.
Environmental and green chemistry considerations are increasingly shaping compound utilization. 1-Chloro-4-fluoro-7-nitroisoquinoline can be modified via microwave-assisted synthesis—a technique often queried in sustainable chemistry forums—to reduce solvent waste. Patent analyses reveal its use in OLED materials, leveraging its fluorescence properties for next-gen displays, a sector with high public interest.
Quality control of CAS No. 2247107-11-3 requires advanced analytical methods like HPLC-MS and NMR spectroscopy, topics frequently discussed in QC/QA communities. Suppliers emphasize batch-to-batch consistency, addressing concerns raised in pharmaceutical forums. Storage recommendations typically highlight protection from UV degradation, a detail critical for long-term stability studies.
In conclusion, 1-Chloro-4-fluoro-7-nitroisoquinoline bridges multiple disciplines, from drug development to material science. Its adaptability to click chemistry and bioconjugation techniques positions it as a key player in evolving precision medicine strategies. As research progresses, this compound will likely remain a focal point in structure-activity relationship (SAR) explorations and intellectual property filings.
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